2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine
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Overview
Description
“2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine” is a chemical compound with the linear formula C14H14N6O4 . It’s a pyrimidine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of “this compound”, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using computational tools. These tools can provide insights into the molecular and electronic behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. The reactions involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Scientific Research Applications
Pharmacological Properties : A study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, demonstrating properties like antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Although not specifically on "2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine", this research highlights the potential pharmacological applications of related compounds (Mattioda et al., 1975).
DNA Interaction : Wilson et al. (1990) explored the interaction of similar compounds with DNA, noting that certain unfused tricyclic aromatic intercalators with terminal piperazino groups (like the one ) can have strong DNA intercalation or groove-binding properties. This suggests possible applications in cancer treatment and molecular biology (Wilson et al., 1990).
Anti-Histaminic Activity : Rahaman et al. (2009) synthesized novel pyrimidines with piperazine components and found significant anti-histaminic activity, comparable to established anti-histaminic drugs. This study indicates the potential for developing new therapeutic agents for allergic reactions (Rahaman et al., 2009).
Anticancer Activity : Keefer (2010) discussed the broad-spectrum anti-cancer activity of certain diazeniumdiolates, including compounds similar to "this compound". These compounds showed promise in various cancer models, suggesting potential as anticancer agents (Keefer, 2010).
Platelet Aggregation Inhibition : Parlow et al. (2009) investigated piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists, finding that they could inhibit platelet aggregation. This points to potential applications in preventing thrombotic diseases (Parlow et al., 2009).
Material Science and Polymer Chemistry : Yamaguchi et al. (2008) studied the ring-opening copolymerization of pyridinium salts with piperazine, resulting in ionic polymers with expanded π-conjugation systems. This research demonstrates potential applications in material science and polymer chemistry (Yamaguchi et al., 2008).
Antimicrobial Activity : Yurttaş et al. (2016) synthesized dithiocarbamate derivatives containing pyrimidine and piperazine rings, demonstrating significant antimicrobial activity. This suggests potential for developing new antimicrobial agents (Yurttaş et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine are human tumor cells, specifically HCT-116 and HeLa cells . These cells are commonly used in cancer research due to their high proliferation rate and genetic instability, which are characteristic of many types of cancer.
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved by interfering with the cell cycle, causing a larger percentage of cells to remain in the G1 phase . This disruption of the cell cycle inhibits the cells’ ability to proliferate, thereby exerting its anticancer effects.
Biochemical Pathways
It is known that the compound’s anticancer mechanism involves the induction of apoptosis by interfering with the cell cycle .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By causing cells to remain in the G1 phase of the cell cycle, the compound prevents the cells from dividing and growing . This leads to a reduction in the size of the tumor and potentially to its complete elimination.
Properties
IUPAC Name |
2-[4-(2,4-dinitrophenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-2-3-12(13(10-11)20(23)24)17-6-8-18(9-7-17)14-15-4-1-5-16-14/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDJBQLWLLWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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